2-{[(3-chloro-4-fluorophenyl)sulfonyl]amino}benzoic acid
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Overview
Description
2-{[(3-chloro-4-fluorophenyl)sulfonyl]amino}benzoic acid is an organic compound that features a sulfonamide group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-chloro-4-fluorophenyl)sulfonyl]amino}benzoic acid typically involves the reaction of 3-chloro-4-fluoroaniline with benzenesulfonyl chloride to form the sulfonamide intermediate. This intermediate is then subjected to a carboxylation reaction to introduce the benzoic acid moiety. The reaction conditions often involve the use of a base such as triethylamine and solvents like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-chloro-4-fluorophenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-{[(3-chloro-4-fluorophenyl)sulfonyl]amino}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-{[(3-chloro-4-fluorophenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, affecting their function. The aromatic rings can also participate in π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-fluorophenylboronic acid
- 3-chloro-4-fluorophenol
- 3-chloro-4-fluorobenzaldehyde
Uniqueness
2-{[(3-chloro-4-fluorophenyl)sulfonyl]amino}benzoic acid is unique due to the presence of both a sulfonamide group and a benzoic acid moiety. This combination allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-[(3-chloro-4-fluorophenyl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO4S/c14-10-7-8(5-6-11(10)15)21(19,20)16-12-4-2-1-3-9(12)13(17)18/h1-7,16H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDSHECNPHRZQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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